molecular formula C16H16N2O B14854019 1-Biphenyl-4-YL-piperazin-2-one

1-Biphenyl-4-YL-piperazin-2-one

Cat. No.: B14854019
M. Wt: 252.31 g/mol
InChI Key: LAQNKSZURMQJME-UHFFFAOYSA-N
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Description

1-Biphenyl-4-YL-piperazin-2-one is a piperazine derivative characterized by a biphenyl substituent at the 4-position of the piperazin-2-one ring.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(4-phenylphenyl)piperazin-2-one

InChI

InChI=1S/C16H16N2O/c19-16-12-17-10-11-18(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,17H,10-12H2

InChI Key

LAQNKSZURMQJME-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenyl-4-YL-piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-4-YL-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an amine or alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Biphenyl-4-YL-piperazin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Derivatives

Compound Name Core Structure Substituents at Key Positions Functional Groups Reference
1-Biphenyl-4-YL-piperazin-2-one Piperazin-2-one Biphenyl at N1 Ketone (C=O) Target Compound
MK38 (RTC162) Piperazin-1-yl butan-1-one Phenyl at N1, thiophen-2-yl at C4 Ketone, thiophene
Compound 21 (Thiophen-2-yl derivative) Piperazin-1-yl methanone Trifluoromethylphenyl at N4, thiophene CF3, thiophene, ketone
EP 1 926 722 B1 Patent Compound Piperazin-1-yl methanone Imidazole/benzimidazole, trifluoromethyl Multiple heterocycles

Key Observations:

Substituent Bulk and Lipophilicity: The biphenyl group in this compound increases molecular weight (~318 g/mol estimated) and logP (~3.5 predicted) compared to phenyl (MK38, ~290 g/mol) or thiophene (Compound 21, ~320 g/mol) analogs. This enhances membrane permeability but may reduce aqueous solubility .

Ketone Position and Conformation :

  • The ketone in this compound is part of the piperazin-2-one ring, enforcing a planar conformation. In contrast, analogs like MK38 and Compound 21 have ketones in flexible alkyl chains, allowing greater rotational freedom and varied binding modes .

Biological Activity Implications: Thiophene-containing analogs (e.g., MK38) are associated with serotonin receptor modulation, while trifluoromethylphenyl derivatives (Compound 21) often target kinases or G-protein-coupled receptors (GPCRs) .

Pharmacological Potential

  • Target Selectivity :
    • Piperazine derivatives with bulky aryl groups (e.g., biphenyl) often exhibit affinity for dopamine D2/D3 receptors or serotonin 5-HT1A/2A receptors. This contrasts with CF3-substituted analogs, which are explored in cancer therapy (e.g., kinase inhibition) .
  • Toxicity Considerations :
    • Biphenyl moieties may raise hepatotoxicity concerns due to cytochrome P450 interactions, whereas thiophene or trifluoromethyl groups (as in Compound 21) are generally more metabolically inert .

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